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Introduction
Plant elicitor peptides (Peps) are endogenous signaling molecules that play a crucial role in

plant immunity and stress responses. In Arabidopsis thaliana, the AtPep peptide family is

perceived by two leucine-rich repeat receptor kinases, PEPR1 and PEPR2. AtPep3 has been

shown to preferentially bind to PEPR1 and is involved in responses to both biotic and abiotic

stresses, such as pathogen attack and salinity.[1][2][3] To elucidate the specific signaling

pathways mediated by AtPep3, it is essential to generate and characterize mutant lines lacking

the primary receptor, PEPR1. This document provides detailed protocols for creating pepr1

mutant lines using CRISPR/Cas9 and T-DNA insertion line screening, as well as methods for

analyzing the downstream effects of AtPep3 signaling.

Data Presentation
The following tables summarize quantitative data comparing wild-type (WT) and pepr1 mutant

Arabidopsis plants in response to AtPep treatment.
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Parameter
Wild-Type
(Col-0)

pepr1 Mutant
pepr1 pepr2
Double Mutant

Reference

Seedling Growth

Inhibition (Fresh

Weight

Reduction upon

1 µM AtPep1)

25-50%

Reduced

sensitivity

compared to WT

Insensitive [4]

EC50 for

AtPep1-induced

Response

0.10 nM 0.75 nM Not responsive [4]

AtPep1-induced

ROS Burst
Strong induction

Reduced

response
Absent [4][5]

Bacterial Growth

Reduction (Pst

DC3000) after

Pep1 Pre-

infiltration

100-fold

reduction
25-fold reduction No reduction [6][7]

AtPep1-induced

PROPEP1 Gene

Expression (Fold

Induction)

7-8 fold ~50% reduction
Completely

abolished
[6]

Table 1: Phenotypic and Molecular Responses to AtPep Treatment in Wild-Type and Mutant

Lines.
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Parameter Condition
Wild-Type
(Col-0)

pepr1 Mutant Reference

Chlorophyll

Content (µg/g

FW) under Salt

Stress (125 mM

NaCl)

Control Value Value [1][8]

+ AtPep3
Higher than salt-

stressed WT

Similar to salt-

stressed pepr1
[1]

Salt Stress Reduced
Significantly

reduced
[1][8]

Primary Root

Growth Inhibition

(%) by AtPep1

(100 nM)

Control 0% 0% [9][10]

+ AtPep1
Significant

inhibition

Reduced

inhibition
[9][10]

Table 2: AtPep3-mediated Salt Stress Tolerance and Root Growth Inhibition. (Note: Specific

values for chlorophyll content under these exact conditions require direct experimental

measurement following the provided protocols; the table reflects the expected trends based on

published findings).

Experimental Protocols
Protocol 1: Generation of pepr1 Mutant Lines using
CRISPR/Cas9
This protocol describes the generation of targeted knockout mutants of the PEPR1 gene

(AT1G73080) in Arabidopsis thaliana using the CRISPR/Cas9 system.

1. Designing single-guide RNAs (sgRNAs): a. Identify two unique 20-bp target sequences in

the coding region of the PEPR1 gene. Target sites should be in the 5' region of the gene to

increase the likelihood of generating a null allele. The target sequence must be followed by a
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Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9.[11] b.

Design sgRNAs that are complementary to the target sequences. Ensure the designed

sgRNAs have high on-target scores and low off-target scores using online tools such as

CRISPR-P 2.0.

2. Vector Construction: a. Synthesize the designed sgRNA sequences as DNA

oligonucleotides. b. Clone the sgRNAs into a plant expression vector containing the Cas9

nuclease under the control of a strong constitutive promoter (e.g., CaMV 35S) and the sgRNA

under the control of a U6 promoter.[12][13][14] A common method is Golden Gate cloning.[14]

3. Agrobacterium-mediated Transformation: a. Transform the resulting CRISPR/Cas9 construct

into Agrobacterium tumefaciens strain GV3101 by electroporation. b. Transform Arabidopsis

thaliana (Col-0) plants using the floral dip method.[11]

4. Selection and Screening of T1 Mutants: a. Select transformed T1 plants on a selection

medium (e.g., MS medium containing hygromycin or Basta, depending on the vector's

resistance marker). b. Extract genomic DNA from the leaves of T1 transformants. c. Screen for

mutations in the PEPR1 gene by PCR amplification of the target region followed by Sanger

sequencing to identify insertions, deletions, or substitutions.

5. Generation of Homozygous, Cas9-free T2 and T3 Lines: a. Allow T1 plants with confirmed

mutations to self-pollinate and collect T2 seeds. b. Grow T2 plants and screen for homozygous

mutations by PCR and sequencing. c. In parallel, screen for the absence of the Cas9

transgene by PCR to obtain Cas9-free mutant lines. d. Propagate homozygous, Cas9-free T2

lines to the T3 generation to ensure the stability of the mutation.

Protocol 2: Screening of pepr1 T-DNA Insertion Mutants
This protocol outlines the screening of pre-existing T-DNA insertion lines for the PEPR1 gene.

1. Identification and Ordering of T-DNA Lines: a. Use the TAIR database to identify available T-

DNA insertion lines for the PEPR1 gene (AT1G73080). Examples include SALK, SAIL, and

GABI-Kat lines. b. Order seeds for the selected lines from the Arabidopsis Biological Resource

Center (ABRC).

2. Plant Growth and Selection: a. Sow the seeds on a selection medium (e.g., MS medium with

kanamycin for SALK lines) to identify plants carrying the T-DNA insertion. b. Transfer resistant
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seedlings to soil and allow them to grow.

3. Genotyping: a. Extract genomic DNA from the leaves of individual plants. b. Perform PCR-

based genotyping using a three-primer system:[15][16] i. A left genomic primer (LP) flanking the

insertion site. ii. A right genomic primer (RP) flanking the insertion site. iii. A T-DNA left border

primer (LB). c. Expected PCR products: i. Wild-type: A single band from the LP and RP

primers. ii. Homozygous mutant: A single band from the RP and LB primers. iii. Heterozygous:

Two bands, one from LP and RP, and one from RP and LB.

4. Confirmation of Gene Disruption: a. For homozygous mutant lines, perform RT-qPCR to

confirm the absence or significant reduction of PEPR1 transcript.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for
Gene Expression Analysis
This protocol is for measuring the expression of AtPep3-responsive genes.

1. Plant Material and Treatment: a. Grow Arabidopsis seedlings (WT and pepr1 mutant) in

liquid MS medium for 10-14 days. b. Treat the seedlings with a final concentration of 100 nM

synthetic AtPep3 peptide. Include a mock treatment (water or buffer) as a control. c. Harvest

seedlings at different time points (e.g., 0, 30, 60, 120 minutes) after treatment, flash-freeze in

liquid nitrogen, and store at -80°C.

2. RNA Extraction and cDNA Synthesis: a. Extract total RNA from the harvested seedlings

using a commercial kit or a standard Trizol-based method. b. Treat the RNA with DNase I to

remove any contaminating genomic DNA. c. Synthesize first-strand cDNA from 1-2 µg of total

RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. qRT-PCR: a. Design gene-specific primers for target genes (e.g., PROPEP3, defense-

related genes like PDF1.2) and a reference gene (e.g., ACTIN2, UBQ10).[17][18] b. Perform

qRT-PCR using a SYBR Green-based detection method.[19][20] c. The reaction mixture (20 µl)

should contain: 10 µl of 2x SYBR Green Master Mix, 1 µl of each primer (10 µM), 2 µl of diluted

cDNA, and 6 µl of nuclease-free water. d. Use a standard thermal cycling program: 95°C for 10

min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[19] e. Analyze the data using

the 2-ΔΔCt method to determine the relative gene expression.
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Protocol 4: Root Growth Inhibition Assay
This assay measures the effect of AtPep3 on seedling root growth.

1. Seedling Growth: a. Sterilize seeds of WT and pepr1 mutant lines and sow them on vertical

MS agar plates. b. After 4-5 days of growth, transfer seedlings to new MS plates containing

different concentrations of AtPep3 (e.g., 0, 10, 50, 100 nM).[10]

2. Measurement: a. Mark the position of the root tip at the time of transfer. b. After 5-7 days of

further growth, scan the plates and measure the length of the primary root from the marked

position to the new root tip using ImageJ software.[10] c. Calculate the percentage of root

growth inhibition for each treatment relative to the mock-treated control.

Protocol 5: Chlorophyll Content Measurement
This protocol is used to assess stress tolerance by measuring chlorophyll content.

1. Plant Material and Stress Treatment: a. Grow WT and pepr1 seedlings on MS agar plates for

7 days. b. Transfer the seedlings to MS plates supplemented with or without 125 mM NaCl, and

with or without 1 µM AtPep3. c. After 7-10 days of stress treatment, collect the aerial parts of

the seedlings.

2. Chlorophyll Extraction: a. Weigh the fresh tissue and place it in a tube with a known volume

of 80% acetone. b. Incubate in the dark at 4°C for 24-48 hours until the tissue is white.

3. Spectrophotometric Measurement: a. Centrifuge the tubes to pellet the tissue debris. b.

Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer.

[21] c. Calculate the chlorophyll a, chlorophyll b, and total chlorophyll concentrations using the

following equations:[21]

Chlorophyll a (µg/mL) = 12.7(A663) - 2.69(A645)
Chlorophyll b (µg/mL) = 22.9(A645) - 4.68(A663)
Total Chlorophyll (µg/mL) = 20.2(A645) + 8.02(A663) d. Express the results as µg of
chlorophyll per gram of fresh weight.
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Caption: AtPep3 signaling pathway mediated by the PEPR1 receptor.
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Caption: Workflow for generating pepr1 mutants using CRISPR/Cas9.
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Caption: Workflow for screening pepr1 T-DNA insertion mutants.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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